

Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one - Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(4-Nitrophenyl)morpholin-3-one**

Cat. No.: **B139987**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the stability, of **4-(4-nitrophenyl)morpholin-3-one**. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1][2] The information presented herein is intended to support research and development activities by providing key data and established experimental protocols.

Core Properties

4-(4-Nitrophenyl)morpholin-3-one is a solid organic compound that typically appears as a white to off-white or yellow crystalline powder and is odorless.[3] It is stable under recommended storage conditions, which are in a dry, sealed container at room temperature.[4]

Physicochemical Data

The following table summarizes the key physical and chemical properties of **4-(4-nitrophenyl)morpholin-3-one**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₄	[3][5]
Molecular Weight	222.20 g/mol	[6]
Melting Point	152-156°C	[3]
Boiling Point	516.802°C at 760 mmHg (Predicted)	[3][5]
Density	1.379 g/cm ³	[3]
Appearance	White or off-white powder or crystalline powder, odorless	[3]
Solubility	Very soluble in N,N- Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water	[3]
Storage Temperature	Room Temperature	[4]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reduction of **4-(4-nitrophenyl)morpholin-3-one** are outlined below. These protocols are based on established procedures in the scientific literature.

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one from 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

This protocol details a ring-closure reaction to form the morpholin-3-one ring.[1]

Materials:

- 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

- Potassium carbonate
- Acetonitrile

Procedure:

- A mixture of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide and potassium carbonate is prepared in acetonitrile.
- The mixture is heated to reflux.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled.
- The product, **4-(4-nitrophenyl)morpholin-3-one**, is then isolated.

Reduction of **4-(4-Nitrophenyl)morpholin-3-one** to **4-(4-Aminophenyl)morpholin-3-one**

This protocol describes the hydrogenation of the nitro group to an amine.[\[1\]](#)[\[7\]](#)

Materials:

- **4-(4-Nitrophenyl)morpholin-3-one**
- Palladium on activated charcoal (5%)
- Water or aqueous acetic acid
- Hydrogen gas

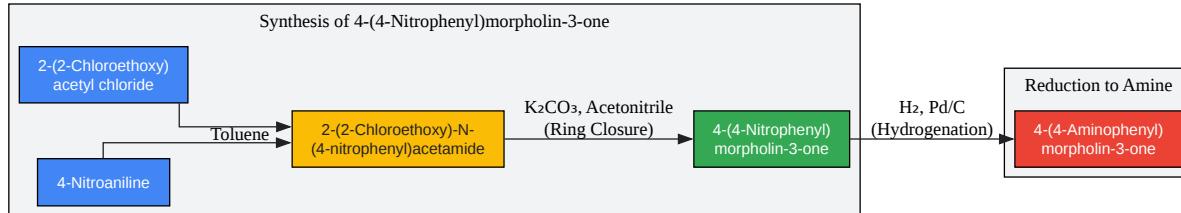
Procedure:

- Suspend 6.7 g of **4-(4-nitrophenyl)morpholin-3-one** in 60 g of water.
- Add 340 mg of a 5% palladium on activated charcoal catalyst.
- Heat the mixture to 90°C in a Parr pressure apparatus with stirring.

- Apply a hydrogen pressure of 8 bar.
- Monitor the reaction progress. The reaction is typically complete in 1.5 to 2 hours.
- After completion, cool the mixture to room temperature and depressurize the apparatus.
- Add 100 ml of ethyl acetate to the resulting suspension.
- The product, 4-(4-aminophenyl)morpholin-3-one, can then be isolated from the mixture.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from 4-nitroaniline to 4-(4-aminophenyl)morpholin-3-one, highlighting the role of **4-(4-nitrophenyl)morpholin-3-one** as a key intermediate.



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Caption: Synthetic pathway of 4-(4-aminophenyl)morpholin-3-one.

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- To cite this document: BenchChem. [Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one - Physicochemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139987#physical-appearance-and-stability-of-4-4-nitrophenyl-morpholin-3-one>]

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